molecular formula C5H6ClF3 B6319942 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane CAS No. 766-21-2

2-Chloro-1,1,2-trifluoro-3-methylcyclobutane

Cat. No.: B6319942
CAS No.: 766-21-2
M. Wt: 158.55 g/mol
InChI Key: CPOGVCWIUNLLNP-UHFFFAOYSA-N
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Description

2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane involves halogenation reactions. One common method includes the reaction of a cyclobutane derivative with chlorine and fluorine sources under controlled conditions. The reaction solvent is typically a halogenated alkane, such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,2-trifluoro-3-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of chlorine or fluorine atoms with other functional groups.

    Oxidation Reactions: Leading to the formation of more oxidized derivatives.

    Reduction Reactions: Resulting in the reduction of the compound to less oxidized forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanes, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving the interaction of halogenated compounds with biological systems.

    Industry: Used in the production of specialized materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethane
  • 1,1,2-Trichloro-1,2,2-trifluoroethane
  • 2-Bromo-1,1,2-trifluoro-3-methylcyclobutane

Uniqueness

2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is unique due to its specific combination of chlorine and fluorine atoms on a cyclobutane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

2-chloro-1,1,2-trifluoro-3-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3/c1-3-2-4(7,8)5(3,6)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOGVCWIUNLLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1(F)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256219
Record name 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-21-2
Record name 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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